2-chloro-4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
2-chloro-4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C12H12ClF3N4O and its molecular weight is 320.7 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-Chloro-4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine is DNA-dependent protein kinase (DNA-PK) . DNA-PK plays a crucial role in the repair of DNA double-strand breaks, making it a significant target in cancer research .
Mode of Action
This compound acts as a potent and selective inhibitor of DNA-PK . It binds to the kinase domain of DNA-PK, inhibiting its activity. This inhibition results in the prevention of DNA-PK autophosphorylation, a key step in the DNA repair process .
Biochemical Pathways
By inhibiting DNA-PK, this compound disrupts the DNA double-strand break repair pathway . This disruption can lead to an accumulation of DNA damage in cancer cells, potentially leading to cell death and tumor regression .
Result of Action
The inhibition of DNA-PK by this compound can lead to an accumulation of DNA damage in cancer cells . This accumulation can trigger cell death mechanisms, leading to the death of cancer cells and potentially resulting in tumor regression .
Biochemical Analysis
Biochemical Properties
2-chloro-4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to interact with focal adhesion kinase 1 (FAK1), a protein involved in cellular adhesion and signal transduction . The interaction between this compound and FAK1 can modulate cellular adhesion processes and impact cell signaling pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit DNA-dependent protein kinase (DNA-PK) activity, leading to reduced DNA-PK autophosphorylation in cancer cell lines . This inhibition can result in altered cell signaling and gene expression, ultimately affecting cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to DNA-PK, inhibiting its activity and preventing autophosphorylation . This inhibition disrupts DNA repair processes and can lead to changes in gene expression. Additionally, the compound’s interaction with FAK1 can modulate cellular adhesion and signal transduction pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can result in sustained inhibition of DNA-PK activity and altered cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits DNA-PK activity without causing significant toxicity . At higher doses, the compound can exhibit toxic or adverse effects, including cellular damage and impaired organ function. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can affect the compound’s activity and efficacy, as well as its potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound is transported across cell membranes by specific transporters and binding proteins . Its distribution within tissues can influence its localization and accumulation, affecting its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization can impact its interaction with biomolecules and its overall efficacy in modulating cellular processes.
Properties
IUPAC Name |
4-[2-chloro-7-(2,2,2-trifluoroethyl)pyrrolo[2,3-d]pyrimidin-4-yl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF3N4O/c13-11-17-9(19-3-5-21-6-4-19)8-1-2-20(10(8)18-11)7-12(14,15)16/h1-2H,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVBXDSPBDQHSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2C=CN3CC(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.